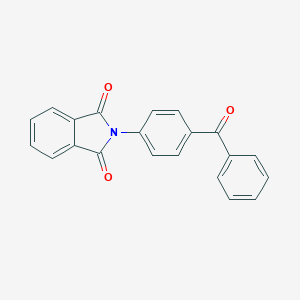
2-(4-Benzoylphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an isoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)isoindole-1,3-dione typically involves the reaction of 4-benzoylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted isoindole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzoylphenyl)isoindole-1,3-dione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific proteins involved in cell wall synthesis, thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzoylphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(4-Benzoyl-2-bromo-phenoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological
Propiedades
Fórmula molecular |
C21H13NO3 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-(4-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-20(24)17-8-4-5-9-18(17)21(22)25/h1-13H |
Clave InChI |
MWSPTCKWCIKSHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B326202.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B326203.png)
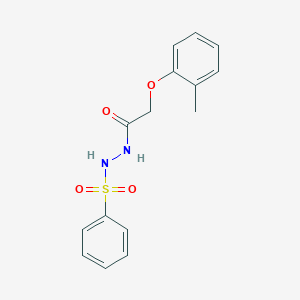
![Methyl 2-[(2-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B326206.png)
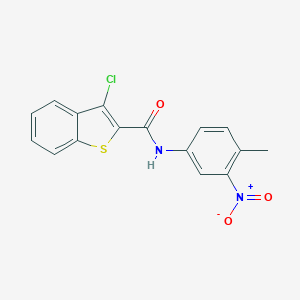
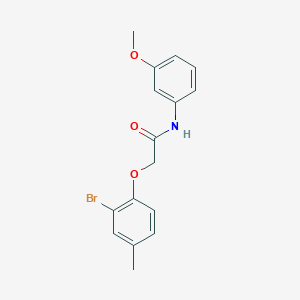
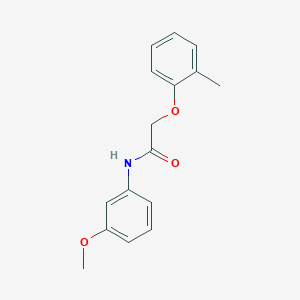
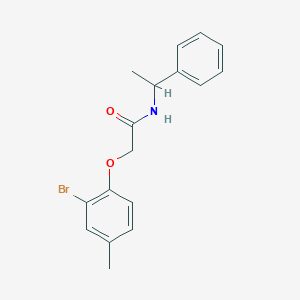
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326219.png)
![2-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326220.png)
![4-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326221.png)
![4-[(2,5-dimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326222.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326223.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
